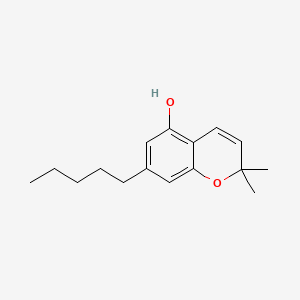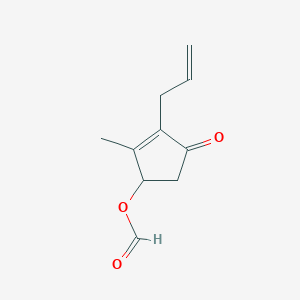
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is a complex organic compound with a unique structure that includes a cyclopentene ring, a formate ester, and an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the cyclopentene ring followed by the introduction of the formate ester and the allyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to maintain consistent quality and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The allyl group and formate ester can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate exerts its effects involves interactions with various molecular targets. The formate ester and allyl group can participate in nucleophilic and electrophilic reactions, respectively, leading to the formation of new bonds and products. The cyclopentene ring provides a stable framework that influences the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl formate: Similar structure but with a prop-2-ynyl group instead of a prop-2-en-1-yl group.
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl acetate: Similar structure but with an acetate ester instead of a formate ester.
Uniqueness
2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the formate ester and allyl group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
54993-24-7 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) formate |
InChI |
InChI=1S/C10H12O3/c1-3-4-8-7(2)10(13-6-11)5-9(8)12/h3,6,10H,1,4-5H2,2H3 |
Clave InChI |
VMMBTEAPWDPXDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1OC=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
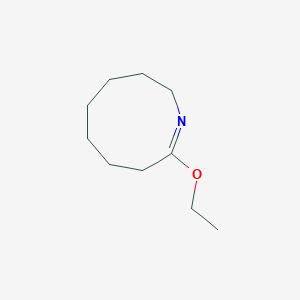
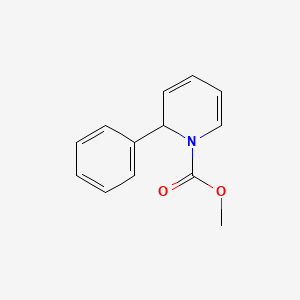
![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
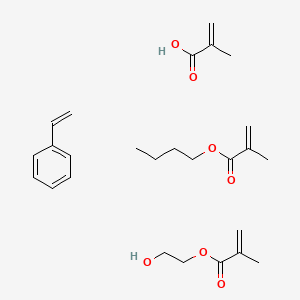
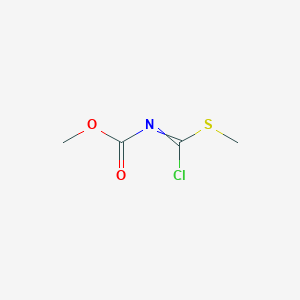
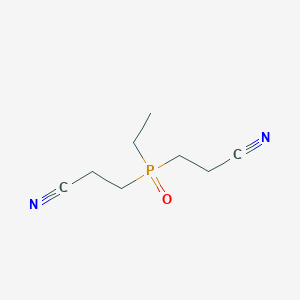
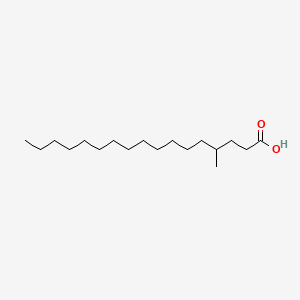
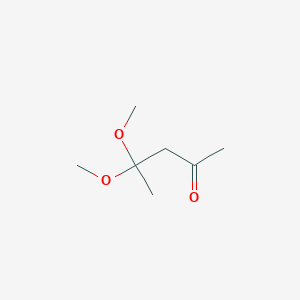
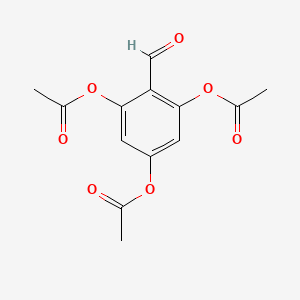
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
